

Application Notes and Protocols: Birch Reduction of 5-Methyl-3-heptyne

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Compound of Interest

Compound Name: 5-Methyl-3-heptyne

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Abstract

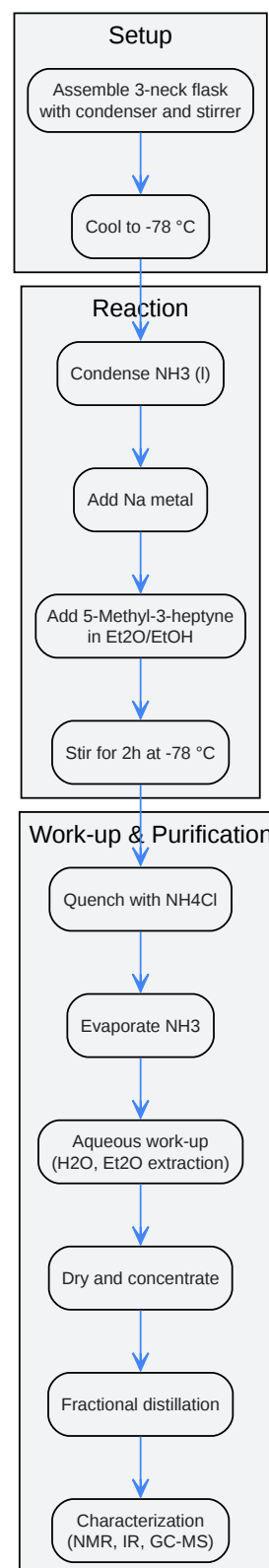
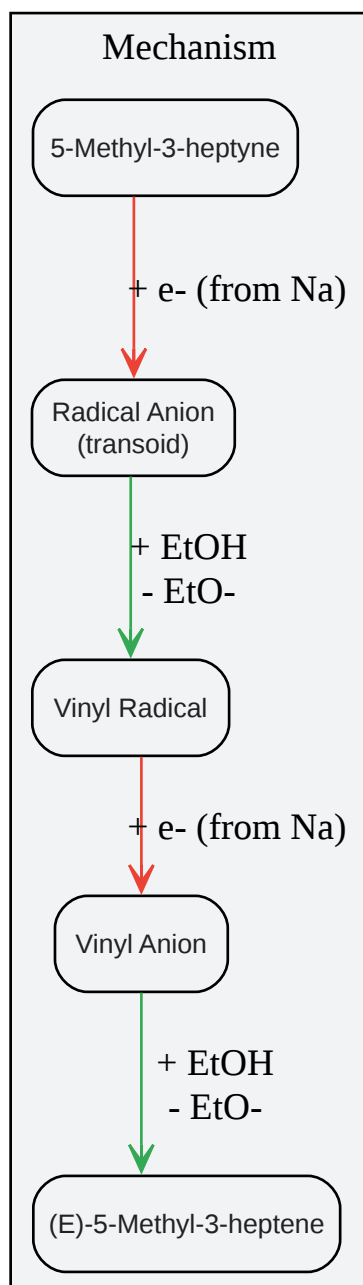
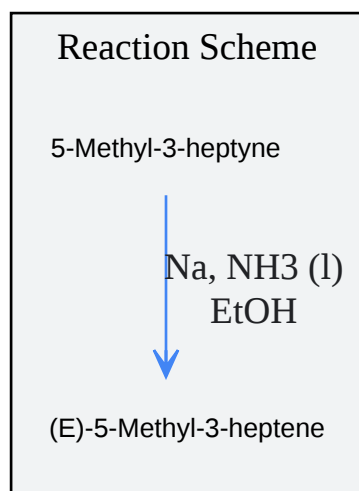
This document provides a comprehensive guide to the Birch reduction of the internal alkyne, **5-Methyl-3-heptyne**, to selectively synthesize the corresponding (E)-alkene, (E)-5-Methyl-3-heptene. The Birch reduction is a powerful and highly stereoselective method for the anti-addition of hydrogen across a triple bond, yielding the trans-alkene.^{[1][2][3]} This protocol details the necessary reagents, experimental setup, reaction conditions, and purification methods. Additionally, expected analytical data for the characterization of the product are provided.

Introduction

The selective reduction of alkynes to alkenes is a fundamental transformation in organic synthesis. The Birch reduction, a dissolving metal reduction, employs an alkali metal (typically sodium or lithium) in liquid ammonia with a proton source, such as an alcohol, to achieve the stereospecific formation of a trans-alkene from an internal alkyne.^{[4][5]} The reaction proceeds through a radical anion intermediate, which, for steric reasons, preferentially adopts a trans configuration before final protonation.^[1] This method is particularly valuable as it complements catalytic hydrogenation methods that typically yield cis-alkenes. This application note provides a detailed protocol for the Birch reduction of **5-Methyl-3-heptyne**.

Reaction Scheme and Mechanism

The Birch reduction of **5-Methyl-3-heptyne** proceeds via a four-step mechanism involving single electron transfers from the alkali metal and protonations by the alcohol.



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